butanedioic acid;N-cyclohexyladamantan-2-amine
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Overview
Description
Butanedioic acid;N-cyclohexyladamantan-2-amine is a compound that combines butanedioic acid, also known as succinic acid, with N-cyclohexyladamantan-2-amine. Butanedioic acid is a dicarboxylic acid with the chemical formula C4H6O4, commonly found in various plants and animal tissues. It plays a significant role in the citric acid cycle, which is essential for cellular respiration. N-cyclohexyladamantan-2-amine is a derivative of adamantane, a compound known for its rigid, diamond-like structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid typically involves the catalytic hydrogenation of maleic anhydride or the fermentation of glucose using specific microbial strains . For N-cyclohexyladamantan-2-amine, the synthesis involves the amination of adamantane derivatives under controlled conditions.
Industrial Production Methods
Industrial production of butanedioic acid often employs fermentation processes using genetically engineered microorganisms to achieve high yields . The production of N-cyclohexyladamantan-2-amine on an industrial scale involves advanced organic synthesis techniques, including the use of catalysts and specific reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid undergoes various chemical reactions, including:
Oxidation: Converts butanedioic acid to fumaric acid.
Reduction: Produces 1,4-butanediol.
Esterification: Forms esters with alcohols.
N-cyclohexyladamantan-2-amine can participate in substitution reactions, where the amine group can be replaced or modified under specific conditions.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Employs hydrogen gas and metal catalysts.
Esterification: Involves alcohols and acid catalysts.
Major Products
Oxidation: Fumaric acid.
Reduction: 1,4-butanediol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Butanedioic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemicals and polymers.
Biology: Plays a role in metabolic studies due to its involvement in the citric acid cycle.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable plastics and as a food additive.
N-cyclohexyladamantan-2-amine is studied for its potential use in pharmaceuticals due to its unique structural properties, which may impart specific biological activities.
Mechanism of Action
Butanedioic acid exerts its
Properties
IUPAC Name |
butanedioic acid;N-cyclohexyladamantan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N.C4H6O4/c1-2-4-15(5-3-1)17-16-13-7-11-6-12(9-13)10-14(16)8-11;5-3(6)1-2-4(7)8/h11-17H,1-10H2;1-2H2,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMVMBOEGPVZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2C3CC4CC(C3)CC2C4.C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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